molecular formula C10H11NO B1527706 [4-(Prop-2-yn-1-yloxy)phenyl]methanamine CAS No. 943026-55-9

[4-(Prop-2-yn-1-yloxy)phenyl]methanamine

Cat. No.: B1527706
CAS No.: 943026-55-9
M. Wt: 161.2 g/mol
InChI Key: VUVHYJKFIRKPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Prop-2-yn-1-yloxy)phenyl]methanamine (CAS: 943026-55-9) is a primary amine with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.2 g/mol . It features a propargyl ether group (-O-CH₂-C≡CH) attached to the para position of a benzylamine scaffold. Key physicochemical properties include a boiling point of 285.3 ± 25.0 °C and a pKa of 9.18 ± 0.10, indicating moderate basicity influenced by the electron-withdrawing propargyloxy substituent . This compound is utilized in synthetic chemistry, such as the microwave-assisted synthesis of urea derivatives (e.g., 1-(4-(Prop-2-yn-1-yloxy)benzyl)urea, 83% yield) .

Properties

IUPAC Name

(4-prop-2-ynoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6H,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVHYJKFIRKPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943026-55-9
Record name 1-[4-(prop-2-yn-1-yloxy)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Alternative Alkylation Using Potassium Carbonate in Acetone

This method is widely used for propargylation of phenolic compounds and can be adapted for 4-aminophenol derivatives.

Procedure:

  • Reagents: Phenol or 4-aminophenol (1 eq), potassium carbonate (2-4 eq), propargyl bromide (1.2-2.7 eq)
  • Solvent: Acetone
  • Conditions: Reflux at 80°C until TLC confirms reaction completion.
  • Work-up: Cool to room temperature, evaporate solvent under reduced pressure, dissolve residue in water, extract twice with methylene chloride, dry organic layer with anhydrous MgSO4, remove solvent under reduced pressure.
  • Purification: Flash chromatography using 60:40 hexane:ethyl acetate as eluent.
  • Yield: Moderate to good yields (~60-80%).

Notes:

  • Potassium carbonate serves as a mild base.
  • Acetone is a polar aprotic solvent favoring SN2 alkylation.
  • Flash chromatography ensures removal of unreacted starting materials and side products.

Reference: PLOS ONE synthesis (Method A), and similar procedures in other propargyloxy compound syntheses.

Lithium Hydride-Mediated Alkylation in Tetrahydrofuran (THF)

An alternative base system uses lithium hydride to deprotonate phenol prior to alkylation.

Procedure:

  • Reagents: Phenol or 4-aminophenol (1 eq), lithium hydride (1.2 eq), propargyl bromide (2 eq)
  • Solvent: THF
  • Conditions: Stir phenol and LiH at room temperature for 30 minutes; add propargyl bromide; stir overnight at room temperature.
  • Work-up: Evaporate solvent under reduced pressure.
  • Purification: Flash chromatography with 60:40 hexane:ethyl acetate.
  • Yield: Comparable to potassium carbonate methods.

Notes:

  • LiH is a strong base, ensuring complete deprotonation.
  • Lower temperature reduces side reactions.
  • Suitable for sensitive substrates.

Reference: PLOS ONE synthesis (Method B).

Synthesis via 4-(Prop-2-yn-1-yloxy)benzaldehyde Intermediate

This more elaborate method involves first synthesizing 4-(prop-2-yn-1-yloxy)benzaldehyde, followed by reductive amination to introduce the methanamine group.

Procedure:

  • Step 1: Synthesis of 4-(prop-2-yn-1-yloxy)benzaldehyde by propargylation of 4-hydroxybenzaldehyde under basic conditions.
  • Step 2: Reductive amination of the aldehyde with ammonia or an amine source, using sodium borohydride or related reducing agents.
  • Conditions: Reflux in suitable solvents such as acetonitrile or ethyl acetate with molecular sieves to remove water.
  • Work-up: Filtration, extraction, drying, and concentration.
  • Purification: Chromatography or recrystallization.
  • Yield: Moderate to high, depending on reaction optimization.

Notes:

  • This method allows for selective introduction of the amine group.
  • The use of molecular sieves and controlled acid catalysis (e.g., TFA) facilitates imine formation and reduction.
  • Suitable for preparing derivatives with controlled stereochemistry.

Reference: BioRxiv synthetic methods.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate propargylation reactions, improving yields and reducing reaction times.

Procedure:

  • Reagents: Hydroxy-substituted aromatic compounds, propargyl bromide, potassium carbonate.
  • Solvent: Acetone or methanol.
  • Conditions: Microwave irradiation at controlled temperature (e.g., 80-100°C) for 4-6 hours.
  • Work-up: Cooling, precipitation by addition of cold water, filtration.
  • Purification: Column chromatography.
  • Yield: Enhanced yields compared to conventional heating.

Notes:

  • Microwave energy promotes rapid heating and uniform energy distribution.
  • Reduces reaction time significantly.
  • Applicable for scale-up and green chemistry approaches.

Reference: RSC article on microwave-assisted synthesis.

Summary Table of Preparation Methods

Method No. Base / Reagent Solvent Temperature & Time Work-up & Purification Typical Yield Notes Reference
1 K2CO3 (3.5 eq), Propargyl bromide (2.4 eq) Dry DMF 80°C, 48 h reflux under N2 Extraction with DCM, recrystallization High Direct alkylation of 4-aminophenol
2 K2CO3 (2-4 eq), Propargyl bromide (1.2-2.7 eq) Acetone 80°C reflux, monitored by TLC Extraction, flash chromatography 60-80% Common method, mild base, acetone solvent
3 LiH (1.2 eq), Propargyl bromide (2 eq) THF Room temp, overnight Evaporation, flash chromatography Comparable Strong base, mild temperature
4 Reductive amination of 4-(prop-2-yn-1-yloxy)benzaldehyde Various (EtOAc, MeCN) Reflux with TFA, molecular sieves Extraction, chromatography Moderate-High Two-step synthesis via aldehyde intermediate
5 K2CO3, Propargyl bromide Acetone/Methanol Microwave irradiation, 4-6 h Precipitation, column chromatography Enhanced Faster reaction, green chemistry method

Research Findings and Considerations

  • Base Selection: Potassium carbonate is the most commonly used base due to its mildness and effectiveness in deprotonating phenols without causing side reactions. Lithium hydride offers a stronger base alternative but requires careful handling.

  • Solvent Effects: Polar aprotic solvents like DMF, acetone, and THF facilitate nucleophilic substitution by stabilizing ions and allowing efficient mixing.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is routinely used to monitor reaction progress, ensuring completion before work-up.

  • Purification: Flash chromatography with hexane/ethyl acetate mixtures is standard for isolating pure products. Recrystallization is also effective, especially for crystalline amine derivatives.

  • Yields: Typical yields range from 60% to over 80%, depending on reaction conditions and purification efficiency.

  • Scalability: The methods are scalable with appropriate control of reaction parameters and inert atmosphere conditions.

  • Safety and Handling: Propargyl bromide is toxic and lachrymatory; reactions should be conducted in a fume hood with appropriate PPE.

Chemical Reactions Analysis

Types of Reactions

[4-(Prop-2-yn-1-yloxy)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-propyn-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[4-(Prop-2-yn-1-yloxy)phenyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The 2-propyn-1-yloxy group can participate in covalent bonding with target molecules, leading to the modulation of their activity. The compound may also influence various biochemical pathways, resulting in specific biological effects.

Comparison with Similar Compounds

Substituted Benzylamine Derivatives

The following table compares [4-(Prop-2-yn-1-yloxy)phenyl]methanamine with analogs differing in substituent groups:

Compound Name Substituent (R) Molecular Weight (g/mol) pKa Key Properties/Applications Reference
This compound -O-CH₂-C≡CH 161.2 9.18 High reactivity in urea synthesis (83% yield)
N-(4-(tert-butyl)benzylidene)-1-(4-(tert-butyl)phenyl)methanamine -C(CH₃)₃ 337.5 N/A Forms stable Schiff bases; used in catalysis studies
N-(4-Trifluoromethylbenzylidene)-1-(4-trifluoromethylphenyl)methanamine -CF₃ 322.3 N/A Electron-withdrawing group lowers reactivity (37% yield)
[4-(3-Fluorophenoxy)phenyl]methanamine -O-C₆H₄-F 231.3 N/A Enhanced lipophilicity for drug design
1-(4-Methoxyphenyl)propan-2-amine -OCH₃ 179.2 ~9.8 Higher basicity due to electron-donating methoxy group

Key Observations:

  • Electronic Effects: The propargyloxy group (-O-CH₂-C≡CH) is electron-withdrawing, reducing the amine's basicity (pKa = 9.18) compared to methoxy-substituted analogs (pKa ~9.8) .
  • Reactivity: The propargyl group enables efficient urea formation under microwave conditions (83% yield), comparable to allyloxy analogs (e.g., 1-(4-(Allyloxy)benzyl)urea, 83% yield) . In contrast, trifluoromethyl-substituted derivatives exhibit lower yields (37%) due to steric and electronic hindrance .

Urea and Heterocyclic Derivatives

Compound Name Core Structure Yield Application Reference
1-(4-(Prop-2-yn-1-yloxy)benzyl)urea (2m) Benzylurea with propargyloxy 83% High-yield synthesis under microwave
1-(4-(β-L-Fucopyranosylvinyl)phenyl)-N-methylmethanamine (20) Sugar-modified benzylamine N/A Enhanced solubility for glycoconjugate studies
(5-(4-Trifluoromethoxyphenyl)thiophen-2-yl)methanamine Thiophene-linked benzylamine N/A Antitubercular activity exploration

Key Observations:

  • Biological Potential: Thiophene and trifluoromethoxy derivatives demonstrate antitubercular activity , while sugar-modified analogs improve aqueous solubility .

Structural and Functional Insights

Substituent Impact on Basicity and Reactivity

  • Propargyloxy Group: The -O-CH₂-C≡CH group reduces electron density at the amine nitrogen, lowering basicity (pKa = 9.18) compared to unsubstituted benzylamine (pKa ~9.8) .
  • Trifluoromethyl Group: Strong electron-withdrawing effects in CF₃-substituted analogs hinder nucleophilic reactions, as seen in the low yield (37%) of 4g .
  • tert-Butyl Group: Electron-donating tert-butyl groups stabilize Schiff base intermediates, enhancing catalytic applications .

Biological Activity

[4-(Prop-2-yn-1-yloxy)phenyl]methanamine is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential biological activities. This compound features a propargyl ether linked to a phenyl group and an amine moiety, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to form covalent bonds with biological targets. This compound can act as a photosensitizer , generating reactive oxygen species (ROS) upon exposure to UV light, which may lead to significant biological effects such as cell death or modulation of cellular pathways. The propargyl group allows for interactions with various molecular targets, including enzymes and receptors, potentially influencing their activity and downstream signaling pathways.

Pharmacological Potential

Research indicates that this compound exhibits promising pharmacological properties, making it a candidate for drug development. Its ability to induce covalent modifications in target proteins suggests potential therapeutic applications in treating diseases such as cancer or infections .

Anticancer Activity

A study explored the anticancer potential of derivatives of flavonoids, including those containing the propargyl ether functionality. The results indicated that certain derivatives exhibited significant cytotoxic effects against head and neck cancer cell lines, demonstrating the potential of propargyloxy compounds in cancer therapy .

Antibacterial Properties

Another investigation highlighted the antibacterial activity of related compounds against Helicobacter pylori. The study reported minimum inhibitory concentrations (MIC) indicating that modifications in the phenyl ring could enhance antibacterial properties. This suggests that this compound might also possess similar activities depending on its structural variations .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
PhotosensitizationGenerates reactive oxygen species (ROS) upon UV exposure
AnticancerInduces cell cycle arrest and apoptosis in cancer cells
AntibacterialInhibits growth of pathogenic bacteria
Enzyme ModulationCovalent modification of enzyme active sites

Q & A

Q. What are the optimal synthetic routes for [4-(Prop-2-yn-1-yloxy)phenyl]methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 4-hydroxybenzaldehyde reacts with propargyl bromide to form the propargyl ether intermediate, followed by reductive amination using sodium cyanoborohydride. Microwave-assisted synthesis (e.g., 130°C for 10 minutes) significantly improves yield (83%) by enhancing reaction efficiency . Key parameters include solvent choice (e.g., DMF for solubility), temperature control, and catalyst selection. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical for isolating high-purity product .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the propargyl ether linkage (δ ~4.7 ppm for -OCH2_2C≡CH) and methanamine group (δ ~1.5 ppm for -CH2_2NH2_2) .
  • HPLC : Validate purity (>95%) using a C18 column with acetonitrile/water mobile phase .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (161.2 g/mol) and fragmentation patterns .

Q. What are the key physicochemical properties (e.g., pKa, solubility) relevant to experimental design?

  • Methodological Answer :
  • pKa : 9.18 ± 0.10, indicating basicity under physiological conditions. Adjust buffer pH (e.g., phosphate buffer at pH 7.4) to maintain solubility in aqueous media .
  • Solubility : Low in water; use polar aprotic solvents (DMSO, DMF) for stock solutions. For biological assays, dilute in PBS with <1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies elucidate its mechanism?

  • Methodological Answer : The compound acts as a photosensitizer, generating reactive oxygen species (ROS) upon UV/visible light exposure. To study this:
  • Fluorescence Spectroscopy : Track ROS production using probes like dichlorofluorescein (DCFH-DA) .
  • Covalent Binding Assays : Incubate with target proteins (e.g., albumin) under light, followed by SDS-PAGE or LC-MS/MS to identify adducts .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding sites with enzymes like cytochrome P450 .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Contradictions may arise from variable light exposure or assay conditions. Standardize protocols:
  • Light Dose Control : Use calibrated light sources (e.g., 470 nm LED at 10 mW/cm2^2) and radiometers .
  • Comparative Assays : Test alongside structurally similar compounds (e.g., [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine) to isolate structure-activity relationships .
  • Replicate Studies : Perform triplicate experiments with independent syntheses to rule out batch variability .

Q. What strategies optimize the compound’s stability during storage and experimental use?

  • Methodological Answer :
  • Storage : Keep at -20°C under inert gas (argon) in amber vials to prevent oxidation of the propargyl group .
  • In-Use Stability : Monitor degradation via HPLC-UV at 254 nm. Add antioxidants (e.g., 0.1% BHT) to aqueous solutions if needed .

Q. How can the compound be functionalized for targeted drug delivery or probe development?

  • Methodological Answer : Leverage the propargyl group for click chemistry:
  • Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Conjugate with azide-modified targeting moieties (e.g., folate) in PBS/EtOH (1:1) at room temperature .
  • Biological Evaluation : Assess cellular uptake (confocal microscopy with fluorophore tags) and cytotoxicity (MTT assay) in relevant cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Prop-2-yn-1-yloxy)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-(Prop-2-yn-1-yloxy)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.